![molecular formula C9H9Cl2NO2S B12554657 1-[(1,3-Dichloropropan-2-yl)sulfanyl]-4-nitrobenzene CAS No. 143610-76-8](/img/structure/B12554657.png)
1-[(1,3-Dichloropropan-2-yl)sulfanyl]-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1,3-Dichloropropan-2-yl)sulfanyl]-4-nitrobenzene is an organic compound characterized by the presence of a nitro group attached to a benzene ring, along with a sulfanyl group linked to a 1,3-dichloropropan-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1,3-Dichloropropan-2-yl)sulfanyl]-4-nitrobenzene typically involves the reaction of 1,3-dichloropropan-2-ol with 4-nitrothiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to a suitable temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-[(1,3-Dichloropropan-2-yl)sulfanyl]-4-nitrobenzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms in the 1,3-dichloropropan-2-yl moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(1,3-Dichloropropan-2-yl)sulfanyl]-4-nitrobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(1,3-Dichloropropan-2-yl)sulfanyl]-4-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanyl group may also play a role in modulating the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloropropan-2-ol: An intermediate in the production of epichlorohydrin, known for its potential carcinogenicity.
4-Nitrothiophenol: A compound with a similar nitro group and sulfanyl group, used in various chemical syntheses.
Uniqueness
1-[(1,3-Dichloropropan-2-yl)sulfanyl]-4-nitrobenzene is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activities. The presence of both the nitro and sulfanyl groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
143610-76-8 |
|---|---|
Molecular Formula |
C9H9Cl2NO2S |
Molecular Weight |
266.14 g/mol |
IUPAC Name |
1-(1,3-dichloropropan-2-ylsulfanyl)-4-nitrobenzene |
InChI |
InChI=1S/C9H9Cl2NO2S/c10-5-9(6-11)15-8-3-1-7(2-4-8)12(13)14/h1-4,9H,5-6H2 |
InChI Key |
PWMBJMXFFXFOQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SC(CCl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[Butyl(dipropyl)stannyl]butan-2-ol](/img/structure/B12554586.png)

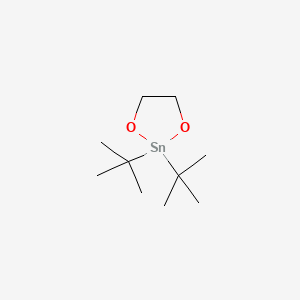

![4-[(2,6-Difluoropyrimidin-4-yl)amino]benzene-1,3-disulfonic acid](/img/structure/B12554598.png)
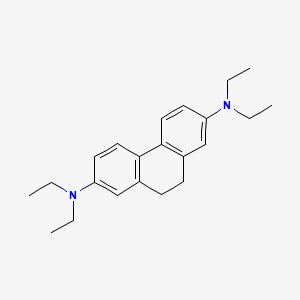
![2H-Pyran-2-one, tetrahydro-5,5-dimethyl-6-[(triphenylsilyl)methyl]-](/img/structure/B12554603.png)
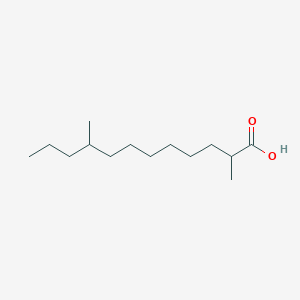
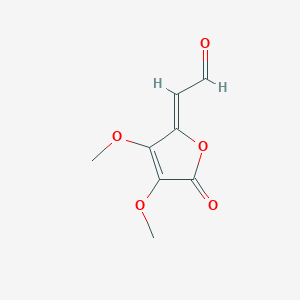
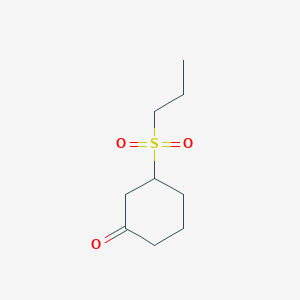

![1-[Bis(2-hydroxyethyl)amino]-4,4,5,5,6,6,6-heptafluorohexan-2-OL](/img/structure/B12554635.png)
![1-Fluoro-4-[4-(4-propylphenyl)buta-1,3-diyn-1-yl]benzene](/img/structure/B12554636.png)
